molecular formula C10H9NO5 B12869534 2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid

2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid

Cat. No.: B12869534
M. Wt: 223.18 g/mol
InChI Key: QUJPTZSNGSDHDW-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid is a compound that belongs to the class of oxazole derivatives. Oxazole is a heterocyclic compound containing both oxygen and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid typically involves the formation of the oxazole ring followed by the introduction of the hydroxy and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminophenol with glyoxylic acid can lead to the formation of the oxazole ring, followed by methylation to introduce the methoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while substitution of the methoxy group can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and biological activities. The combination of these functional groups in the oxazole ring system provides a versatile scaffold for further modifications and applications .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-hydroxy-2-(2-methoxy-1,3-benzoxazol-4-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-15-10-11-7-5(8(12)9(13)14)3-2-4-6(7)16-10/h2-4,8,12H,1H3,(H,13,14)

InChI Key

QUJPTZSNGSDHDW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2O1)C(C(=O)O)O

Origin of Product

United States

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